molecular formula C16H17NO3 B6617213 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid CAS No. 1510695-16-5

3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid

Cat. No. B6617213
CAS RN: 1510695-16-5
M. Wt: 271.31 g/mol
InChI Key: SVYQJDRQAKFKEM-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative . Dihydropyridine derivatives are known for their anti-inflammatory and analgesic properties . They are synthesized through a multistep synthetic route .


Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates follows a multistep synthetic route . The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound was established by spectral and elemental analyses . The molecular weight of a similar compound, 4- (2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)benzoic acid, is 243.26 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multistep synthetic route . Unfortunately, specific details about the chemical reactions involved in the synthesis of this exact compound are not available in the retrieved sources.

Mechanism of Action

The mechanism of action of dihydropyridine derivatives is related to their anti-inflammatory and analgesic properties . They display rapid onset of anti-inflammatory action and exhibit prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

properties

IUPAC Name

3-[2-(2,6-dimethyl-4-oxopyridin-1-yl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-8-15(18)9-12(2)17(11)7-6-13-4-3-5-14(10-13)16(19)20/h3-5,8-10H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQJDRQAKFKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1CCC2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid

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